molecular formula C30H34ClF3N4O7S B10826356 4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

Cat. No.: B10826356
M. Wt: 687.1 g/mol
InChI Key: YGPYJEFIYYPEEE-OTKIHZFJSA-N
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Preparation Methods

The synthesis of ICI-200880 involves several key steps:

Chemical Reactions Analysis

ICI-200880 undergoes several types of chemical reactions:

    Oxidation: The final step in its synthesis involves oxidation with potassium permanganate.

    Reduction: The preparation of amino alcohol (VI) involves the reduction of a nitro alcohol.

    Substitution: The alkylation of nitro-alkane (IV) with trifluoroacetaldehyde is a substitution reaction.

Common reagents used in these reactions include carbodiimide, hydrochloric acid, trifluoroacetaldehyde, and potassium permanganate. The major products formed from these reactions are the intermediates and the final compound, ICI-200880 .

Scientific Research Applications

Mechanism of Action

ICI-200880 exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, ICI-200880 helps to reduce inflammation and tissue damage associated with various diseases. The molecular target of ICI-200880 is the enzyme neutrophil elastase, and its pathway involves the inhibition of elastase activity, leading to reduced inflammation and tissue protection .

Comparison with Similar Compounds

ICI-200880 is part of a class of compounds known as neutrophil elastase inhibitors. Similar compounds include:

  • ONO-5046
  • MR-889
  • L-694,458
  • CE-1037
  • GW-311616
  • TEI-8362
  • ONO-6818
  • AE-3763
  • FK-706
  • ZD-0892
  • ZD-8321

What sets ICI-200880 apart is its specific chemical structure and its development by AstraZeneca. It has shown promising results in preclinical studies, particularly in protecting against myocardial dysfunction and reducing neutrophil infiltration .

Properties

Molecular Formula

C30H34ClF3N4O7S

Molecular Weight

687.1 g/mol

IUPAC Name

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H34ClF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1

InChI Key

YGPYJEFIYYPEEE-OTKIHZFJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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